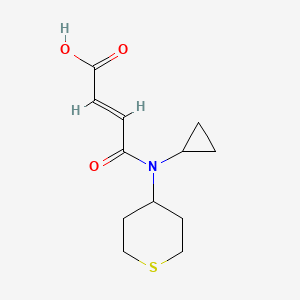

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[cyclopropyl(thian-4-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGAGMFLRKWDBK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(C2CCSCC2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, also known by its CAS number 2098160-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 241.34 g/mol. The structure features a cyclopropyl group and a tetrahydrothiopyran moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2098160-01-9 |

| Molecular Formula | C₁₂H₁₇N₁O₃S₁ |

| Molecular Weight | 241.34 g/mol |

| IUPAC Name | (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid |

Research indicates that (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds and indicated that derivatives with similar structural features exhibit significant COX-2 inhibitory activity. For instance, compounds with a pyran ring demonstrated IC50 values in the nanomolar range for COX-2 inhibition, suggesting that (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid may possess comparable efficacy in reducing inflammation .

Analgesic Properties

In vivo studies using animal models have shown that compounds structurally related to (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid exhibit analgesic effects. For example, a carrageenan-induced paw edema model demonstrated that certain derivatives significantly reduced pain responses, indicating potential analgesic properties .

Case Studies

- In Vitro Studies : In cell culture studies, (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid was tested for its ability to inhibit P-glycoprotein (P-gp), an important efflux transporter associated with drug resistance. Results showed that certain analogs effectively reversed P-gp-mediated drug resistance in cancer cells .

- In Vivo Studies : A study involving rat models assessed the compound’s efficacy in reducing inflammation and pain. The results indicated that administration of the compound led to a significant decrease in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Piperidinyl Esters (Based on )

The European Patent Application (2021/09) details 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chains (C1–C9). Although structurally distinct from the target compound, these analogs share a rigid heterocyclic core and ester functionalities.

| Property | Target Compound | Piperidinyl Esters (C1–C9) |

|---|---|---|

| Core Structure | Tetrahydro-2H-thiopyran + cyclopropyl group | 2,2,6,6-Tetramethylpiperidine |

| Functional Group | α,β-Unsaturated carboxylic acid (enoic acid) | Ester (-COOR) |

| Electron Effects | Electron-withdrawing carbonyl and sulfur atom | Electron-donating methyl groups on piperidine |

| Lipophilicity (LogP)* | Higher (due to thiopyran and cyclopropyl groups) | Varies with alkyl chain length (e.g., C1: lower, C9: high) |

| Potential Applications | Enzyme inhibition (speculative) | Stabilizers, antioxidants |

*LogP values estimated via computational modeling.

Key Differences :

- The enoic acid moiety may confer reactivity absent in the ester analogs, enabling covalent binding to biological targets .

Cyclopropane-Containing Analog: Tranylcypromine Derivatives

Tranylcypromine (a cyclopropylamine-based MAO inhibitor) shares the cyclopropyl motif but lacks the thiopyran and enoic acid groups.

| Property | Target Compound | Tranylcypromine |

|---|---|---|

| Bioactivity | Unknown (speculative: protease inhibition) | MAO-A/MAO-B inhibition |

| Metabolic Stability | High (cyclopropyl + thiopyran) | Moderate (prone to oxidative metabolism) |

| Solubility | Low (logP ~3.5) | Moderate (logP ~2.1) |

The thiopyran group in the target compound likely enhances membrane permeability compared to tranylcypromine’s simpler structure.

α,β-Unsaturated Carboxylic Acids: Acrylic Acid Derivatives

Compounds like methyl acrylate or sorbic acid share the α,β-unsaturated carbonyl system but lack heterocyclic substituents.

| Property | Target Compound | Methyl Acrylate |

|---|---|---|

| Reactivity | High (electron-deficient double bond) | Moderate |

| Applications | Medicinal chemistry (speculative) | Polymer production, adhesives |

The target compound’s cyclopropyl and thiopyran groups likely reduce its polymerization tendency compared to simple acrylic acid derivatives.

Preparation Methods

General Synthetic Strategy

The preparation of (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid typically follows a multi-step approach:

Step 1: Preparation of the α,β-unsaturated 4-oxobut-2-enoic acid scaffold.

This involves the synthesis of the (E)-configured 4-oxobut-2-enoic acid core, often achieved via selective oxidation or condensation reactions starting from fumaric acid derivatives or related precursors. For example, related compounds such as (E)-4-methoxy-4-oxobut-2-enoic acid and (E)-4-ethoxy-4-oxobut-2-enoic acid have been synthesized by esterification and subsequent functional group transformations under mild conditions.Step 2: Amination with cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amine.

The introduction of the amino substituent bearing the cyclopropyl and tetrahydrothiopyran ring can be accomplished by nucleophilic substitution or amidation reactions. Activation of the carboxylic acid group with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalytic 4-N,N-dimethylaminopyridine (DMAP) facilitates amide bond formation at low temperatures (around 0 °C) in dichloromethane solvent. This method enables coupling of the amine nucleophile with the activated acid derivative to yield the target compound.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Catalyst | Yield | Notes |

|---|---|---|---|---|---|---|

| Activation of acid | EDAC (1.2 eq), DMAP (catalytic) | Dichloromethane (DCM) | 0 °C | DMAP | High (typically >80%) | Activation of carboxylic acid to O-acylisourea intermediate |

| Amination | Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amine (1 eq) | DCM | 0 °C to room temperature | - | Moderate to high | Nucleophilic attack on activated acid, forming amide bond |

This procedure is adapted from related amide formation reactions reported for similar α,β-unsaturated carboxylic acid derivatives. The reaction is typically monitored by TLC or HPLC, and the product is isolated by extraction and purification techniques such as column chromatography.

Alternative Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS) Techniques:

For analogues involving amino acid or peptide-like structures, SPPS methods using Fmoc-protected amino acids and resin-bound synthesis have been applied. This includes cycles of Fmoc deprotection with piperidine in DMF, coupling with activated carboxylic acid derivatives using carbodiimides and HOBt additives, and capping steps with acetic anhydride and DIEA. Although more common for peptide chains, this approach can be adapted for complex amino acid derivatives with cyclic amine substituents.Use of Bromoacetic Acid and Hydrazide Intermediates:

In some synthetic routes, bromoacetic acid is used to introduce reactive handles on resin or intermediates, followed by nucleophilic substitution with hydrazide or amine derivatives to build the desired compound. This method allows for fine control over stereochemistry and functional group placement.

Research Findings and Optimization Notes

The choice of coupling reagents such as EDAC and catalytic DMAP is critical to achieve high yield and selectivity under mild conditions, minimizing side reactions such as racemization or polymerization.

Reaction temperature control (maintaining 0 °C) during activation and coupling steps improves selectivity for the (E)-isomer and reduces byproduct formation.

Purification of the final compound typically involves chromatographic techniques optimized to separate closely related isomers and impurities.

The use of cyclic amines such as tetrahydro-2H-thiopyran derivatives requires careful handling due to potential ring strain and sensitivity to acidic or basic conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide-mediated amide coupling | EDAC, DMAP, DCM, cyclopropyl(tetrahydrothiopyran)amine | 0 °C, mild | High yield, mild conditions, good selectivity | Requires careful temperature control, moisture sensitive |

| Solid-phase synthesis (SPPS) | Fmoc-protected amino acids, DIC, HOBt, piperidine, DMF | Room temperature, repeated cycles | Precise stereochemical control, scalable | More complex setup, resin cost |

| Bromoacetic acid substitution | Bromoacetic acid, hydrazide intermediates, NMP | Overnight shaking, room temperature | Versatile for diverse substituents | Longer reaction times, multiple purification steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.